Home > Products > Screening Compounds P145904 > N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-fluoro-2-methylphenyl)urea
N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-fluoro-2-methylphenyl)urea -

N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-fluoro-2-methylphenyl)urea

Catalog Number: EVT-5631626
CAS Number:
Molecular Formula: C21H23FN6O
Molecular Weight: 394.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-aminothiazole (1)

Compound Description: 2-aminothiazole is a heterocyclic compound containing a thiazole ring with an amino group at the 2-position. It was discovered as a novel Src family kinase inhibitor template through screening of an internal compound collection. []

Relevance: While not directly containing the same core structure as N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-fluoro-2-methylphenyl)urea, 2-aminothiazole represents a starting point for the development of kinase inhibitors. Through successive structure-activity relationship iterations, 2-aminothiazole led to the discovery of more potent and complex kinase inhibitors, highlighting the importance of exploring various heterocyclic scaffolds in drug discovery. []

Dasatinib (2) (BMS-354825)

Compound Description: Dasatinib (N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide) is a potent pan-Src kinase inhibitor. It was discovered through structure-activity relationship optimization starting from 2-aminothiazole. Dasatinib demonstrates nanomolar to subnanomolar potencies in biochemical and cellular assays, and has shown oral efficacy in various animal models of inflammation. [] It is currently in clinical trials for the treatment of chronic myelogenous leukemia. []

Relevance: Dasatinib shares the 2-aminothiazole core with the initial screening hit (2-aminothiazole), highlighting a key structural feature for kinase inhibition. Furthermore, it also contains a pyrimidine ring substituted with an amino group, similar to the pyrimidine moiety found in N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-fluoro-2-methylphenyl)urea. This similarity suggests that the substituted pyrimidine ring could be another important structural element for kinase inhibition. []

N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869)

Compound Description: ABT-869 is a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. It was discovered through structure-based design and potently inhibits the tyrosine kinase activity of vascular endothelial growth factor receptor and platelet-derived growth factor receptor families. [] ABT-869 demonstrated tumor growth inhibition in multiple preclinical animal models and is in early clinical trials. [, ]

Relevance: Like N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-fluoro-2-methylphenyl)urea, ABT-869 features a central urea linker connecting two aromatic rings. This structural motif is commonly employed in kinase inhibitors to interact with the hinge region of the kinase domain. Additionally, both compounds contain substituted phenyl rings, further highlighting the importance of aromatic moieties in kinase inhibitor design. []

N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]-amino}ethyl)sulfanyl]-1,4-dihydropyridin-3-carboxamide (12)

Compound Description: This compound is a 1,4-dihydropyridine derivative synthesized through a one-pot reaction involving cyanothioacetamide, N-(2,4-dichlorophenyl)acetoacetamide, and furfural. [] It displayed significant anti-inflammatory activity in a rat model of "acute formalin paw edema," proving to be more effective than reference drugs like acetylsalicylic acid, indomethacin, nimesulide, and paracetamol. []

Relevance: Although structurally distinct from N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-fluoro-2-methylphenyl)urea, this compound emphasizes the potential of exploring diverse heterocyclic scaffolds like 1,4-dihydropyridines for biological activity. Both compounds incorporate substituted aromatic rings, suggesting the significance of these moieties in achieving desired pharmacological effects. []

6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H,-3,1-benzoxazine (12) (Etifoxine)

Compound Description: This compound, synthesized using a multi-step process starting from [14C] barium carbonate, is a radiolabeled version of etifoxine, a non-benzodiazepine anxiolytic drug. []

Relevance: Though the core structure differs significantly from N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-fluoro-2-methylphenyl)urea, the presence of a substituted phenyl ring and an ethylamino group in both compounds suggests these moieties could be important for interacting with biological targets. []

2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (6a) (AM-0687)

Compound Description: AM-0687 is a potent, selective, and orally bioavailable PI3Kδ inhibitor. It was developed through optimization of a 2,3,4-trisubstituted quinoline lead compound and demonstrated strong dose-dependent reduction of IgG and IgM specific antibodies in a keyhole limpet hemocyanin model in rats. []

Relevance: Despite the structural differences, AM-0687 shares a significant similarity with N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-fluoro-2-methylphenyl)urea in that both compounds possess a substituted pyrimidine ring. The presence of this common motif suggests its potential role in interacting with specific biological targets. []

6-Methyl-2-oxo-N-(4-(Piperidin-1-yl) Phenyl)-1,2,3,4-Tetrahydropyrimidine-5-Carboxamide Derivatives

Compound Description: This class of compounds represents a series of novel Biginelli dihydropyrimidines. They were synthesized using a multi-step process involving a 4-fluoro nitrobenzene scaffold, piperidine, and various aldehydes. These derivatives were subsequently screened for antimicrobial, antifungal, and antimalarial activities. []

Relevance: These derivatives highlight the versatility of pyrimidine-based compounds in targeting different biological activities. While the core structure differs from N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-fluoro-2-methylphenyl)urea, the presence of a pyrimidine ring in both compounds emphasizes its potential as a pharmacophore for drug development. []

2-amino-5-(anilinopropyl)-6-methyl-4-pyrimidinol (III)

Compound Description: This compound is a pyrimidinol derivative with an anilinopropyl substituent at the 5-position. It exhibits binding affinity for both dihydrofolic reductase and thymidylate synthetase. [] Modifications to the anilino moiety, such as replacement with benzyl or picolyl groups, led to a loss in binding, suggesting the importance of the specific anilino group for enzyme interaction. []

Relevance: While the overall structure differs, both 2-amino-5-(anilinopropyl)-6-methyl-4-pyrimidinol and N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-fluoro-2-methylphenyl)urea contain a pyrimidine ring substituted with an amino group. This structural similarity points towards the potential of the substituted pyrimidine ring as a pharmacophore for diverse biological activities. []

N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)carbamide

Compound Description: This compound is a urea derivative containing a 3-aminoindazole moiety and a 2-fluoro-5-methylphenyl group. It serves as an intermediate in the synthesis of ABT-869, a potent multitargeted receptor tyrosine kinase inhibitor. []

Relevance: This compound is a direct precursor to ABT-869, which shares the central urea linker and substituted phenyl rings with N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-fluoro-2-methylphenyl)urea, further emphasizing the importance of these structural features in kinase inhibitor design. []

2-(ethylamino)-1-(4-methylphenyl)-1-pentanone (4-MEAP)

Compound Description: 4-MEAP is a synthetic cathinone that was first identified in 2015 in online samples. [] It is thought to act as a serotonin and dopamine reuptake inhibitor, producing sympathomimetic effects similar to amphetamines. []

1-(2,6-difluorobenzoyl)-3-(2-fluoro-4-(2-chloro-4-trifluoromethylphenoxy) [ring-U-14C]phenyl)urea (flufenoxuron)

Compound Description: Flufenoxuron is a potent acylurea insecticide and acaricide, labelled with carbon-14 for tracing purposes. It was synthesized from o-dinitro[ring-U-14C]benzene through a multi-step process. []

Relevance: Like N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-fluoro-2-methylphenyl)urea, flufenoxuron features a central urea linker connecting two aromatic rings, further highlighting the prevalence of this structural motif in biologically active compounds. []

(4S,5S)-2-phenyl-4,5-dimethyl-4-formyl-4,5-dihydro-oxazole (4)

Compound Description: This chiral oxazole derivative serves as a versatile intermediate in the synthesis of various N-protected 2,3,4,6-tetradeoxy-4-C-methyl-4-amino-L-hexose derivatives, including ribo-imidazolino hexose and 2,3,4-6-tetradeoxy-4-C-methyl-4-trifluoroacetamido-3-thia-L-ribo-hexopyranoside. []

Relevance: While structurally unrelated to N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-fluoro-2-methylphenyl)urea, this compound exemplifies the importance of chiral building blocks in constructing complex molecules with specific stereochemistry, crucial for biological activity. []

3-chloro-1-(3-chloropyridin-2-yl)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide (3b)

Compound Description: This compound belongs to a series of novel pyridylpyrazole amides containing benzothiazole moieties, synthesized as potential pesticidal agents. [] It demonstrated favorable insecticidal activity against diamondback moth, comparable or even superior to the commercial insecticide triflumuron. [] Furthermore, it exhibited good fungicidal activity against Sclerotinia sclerotiorum, Cercospora arachidicola, Physalospora piricala, and Rhizoctonia cerealis, suggesting its potential as a lead compound for developing novel fungicides. []

Relevance: Although structurally distinct from N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-fluoro-2-methylphenyl)urea, this compound underscores the importance of exploring diverse heterocyclic scaffolds for discovering new bioactive molecules. It highlights the role of substituted aromatic rings and other functional groups in achieving desired insecticidal and fungicidal activities. []

N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide (6)

Compound Description: This naphthol derivative was synthesized in a multi-step process involving a three-component system (β-naphtol, benzaldehyde, and ethylenediamine). []

Relevance: While structurally unrelated to N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-fluoro-2-methylphenyl)urea, this compound highlights the use of multi-component reactions in efficiently constructing complex molecules, which can be a valuable tool in drug discovery. []

N-Phenyl-(alkyl)-5-(dialkylamino)methyl-2-amino-2-oxazolines (5a-e)

Compound Description: These compounds are a series of oxazoline derivatives synthesized as potential antihistamines. They were prepared from corresponding 3-phenyl(alkyl)carbamoyl-2-iminooxazolidines through a two-stage hydrolysis and subsequent intramolecular cyclization. [] Pharmacological evaluation revealed that compounds 5b and 5e displayed selective antihistaminic effects on guinea pig airways, albeit at relatively high concentrations. []

Relevance: Although structurally distinct from N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-fluoro-2-methylphenyl)urea, this series highlights the potential of exploring diverse heterocyclic scaffolds like oxazolines for pharmacological activity. The presence of substituted phenyl and alkyl groups in both series suggests their importance for interacting with specific biological targets. []

3-amino-2-ethyl-7-(2-methoxy-phenyl)-3Н-thieno[2,3-d]pyrimidin-4-one

Compound Description: This thienopyrimidine derivative was synthesized and tested for potential antidiabetic activity in a dexamethasone-induced diabetes rat model. [] It showed protective effects against diabetes by reducing blood glucose, insulin, and lipid levels, suggesting its potential as a lead compound for developing new antidiabetic medications. []

Relevance: Although the core structure differs from N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-fluoro-2-methylphenyl)urea, both compounds incorporate a substituted aromatic ring and highlight the potential of heterocyclic compounds for diverse biological activities. This comparison emphasizes the importance of exploring various heterocyclic systems in drug discovery. []

2-[(4-methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl-aminosulfonyl]benzoic acid methyl ester

Compound Description: This compound was synthesized via the reaction of (4-methoxy-6-methylthio-2-pyrimidinyl)amine with 2-methoxylcarbonylbenzenesulfonylisocyanate. [] Its crystal structure reveals the presence of N(1)-H…N(3) and N(2)-H…O(4) hydrogen bonds, suggesting potential interactions with biological targets. []

Relevance: This compound shares a substituted pyrimidine ring with N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-fluoro-2-methylphenyl)urea. This structural similarity emphasizes the potential significance of this motif in interacting with biological targets. []

N-({3-[(3-ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine (compound 56)

Compound Description: Compound 56 is a brain-penetrant, selective, and high-affinity OX1R antagonist. [] It effectively crosses the blood-brain barrier and occupies OX1Rs in the rat brain. [] While not altering spontaneous sleep in rats or wild-type mice, it selectively promotes rapid eye movement sleep in orexin-2 receptor knockout mice, confirming target engagement and specific OX1R blockade. [] In stress and panic vulnerability rat models, compound 56 effectively attenuated stress-induced hyperarousal and panic-like behaviors without affecting baseline activity. []

Relevance: This compound, although structurally distinct from N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-fluoro-2-methylphenyl)urea, shares a key structural feature: a substituted pyrimidine ring. This similarity highlights the prevalence of this motif in various pharmacologically active compounds and suggests its potential role in interacting with specific biological targets. []

6-fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine (PLX5622)

Compound Description: PLX5622 is a potent inhibitor of colony-stimulating factor 1 receptor (CSF-1R) that has been shown to effectively target glioma-associated microglia and macrophages (GAMMs) in mouse models. []

Relevance: Although structurally dissimilar to N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-fluoro-2-methylphenyl)urea, this compound demonstrates the potential of targeting specific biological pathways, like CSF-1R, for therapeutic interventions in diseases like glioma. []

6-phenyl-1,4-dihydropyridine derivatives

Compound Description: This class of compounds represents a series of 1,4-dihydropyridines specifically designed to bind to adenosine receptors while avoiding interaction with L-type calcium channels. These derivatives were found to be selective for human A3 receptors. []

Relevance: While structurally distinct from N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-fluoro-2-methylphenyl)urea, this class emphasizes the significance of exploring diverse heterocyclic scaffolds, like 1,4-dihydropyridines, for achieving selectivity towards specific biological targets. []

4-amino-N-phenylphthalimide (1)

Compound Description: This compound is an N-phenylphthalimide derivative demonstrating potent anticonvulsant activity. It displayed strong activity against MES in mice with an ED50 of 47.61 μmol/kg and a protective index (PI) of 4.2. [] Further evaluation in rats revealed it to be the most potent anti-MES agent with an ED50 of 25.2 μmol/kg and a PI greater than 75. []

Relevance: Although structurally distinct from N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-fluoro-2-methylphenyl)urea, both compounds contain a substituted phenyl ring, emphasizing the importance of this moiety in interacting with biological targets and achieving desired pharmacological effects. []

N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide (WAY 100635)

Compound Description: WAY 100635 is a potent and selective serotonin 5-HT1A receptor antagonist. [] It was used in a study investigating the interaction between 5-HT1A and 5-HT2A receptors, where it successfully prevented the attenuation of the discriminative stimulus effects of the 5-HT2A receptor agonist DOM by the 5-HT1A receptor agonists 8-OH-DPAT and F13714 in monkeys. []

Relevance: Though structurally unrelated to N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-fluoro-2-methylphenyl)urea, this compound highlights the importance of studying receptor interactions and developing selective antagonists for understanding complex pharmacological mechanisms. []

(3R,4R)-N-[4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzyloxy]-azepan-3-yl]-isonicotinamide (5)

Compound Description: Compound 5 is an azepane derivative designed as a potential protein kinase B (PKB-α) inhibitor based on the structure of (-)-balanol. [] It incorporates a linker isosteric to the ester group in the original lead compound, aiming to improve plasma stability. []

Relevance: While structurally distinct from N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-fluoro-2-methylphenyl)urea, this compound highlights the importance of structure-based design and optimization in developing potent and stable kinase inhibitors. It also emphasizes the challenges in addressing issues like plasma stability during drug development. []

( E )- N -(4-amino-6-fluoro-[1,1'-biphenyl]-3-yl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide ( 7i ) and ( E )- N -(2-amino-4-fluoro-5-(thiophen-2-yl)phenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide ( 7j )

Compound Description: These compounds are chidamide-based histone deacetylases (HDACs) inhibitors designed to enhance Zn2+ chelation and selectivity. [] They exhibited moderate antiproliferative activities in cancer cell lines, with 7i and 7j demonstrating the most potent activity against Jurkat cells with IC50 values of 3.29 and 2.59 μmol/L, respectively. []

Relevance: While structurally dissimilar to N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-fluoro-2-methylphenyl)urea, these compounds highlight the potential of rationally designing and synthesizing novel HDAC inhibitors with improved activity and selectivity. []

5-tert-Butyl-N-(5-fluoro-2-methylphenyl)pyrazine-2-carboxamide (9)

Compound Description: This compound is an N-phenylpyrazine-2-carboxamide derivative designed and synthesized based on structure-activity relationships (SAR) to optimize anti-mycobacterial activity. [] It exhibited potent activity against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of around 10 μM, without significant cytotoxicity in the HepG2 model. []

Relevance: Though structurally distinct from N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-fluoro-2-methylphenyl)urea, both compounds contain substituted phenyl rings and demonstrate the importance of optimizing SAR for achieving desired biological activity while minimizing toxicity. []

5-((2-((4-fluoro-3-methoxy-5-methylphenyl)amino)-5-methylpyrimidin-4-yl)amino)benzo[d] oxazol-2(3H)-one and disodium (5-((2-((4-fluoro-3-methoxy-5-methylphenyl)amino)-5-methylpyrimidin-4-yl)amino)-2-oxobenzo[d]oxazol-3(2H)-yl)methyl phosphate

Compound Description: These compounds are JAK/STAT modulating compounds proposed for the treatment of vitiligo. []

Relevance: These compounds highlight the potential therapeutic applications of targeting the JAK/STAT pathway in treating vitiligo. While structurally distinct from N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-fluoro-2-methylphenyl)urea, the focus on developing compounds with specific biological targets for various diseases is relevant. []

3-(4-chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544)

Compound Description: LY2784544 was initially known as a kinase inhibitor but was identified as a novel GPR39 agonist through unbiased small-molecule-based screening. [] Its activity at GPR39 is allosterically modulated by zinc, showcasing the complexity of drug-target interactions. []

Relevance: Although structurally distinct from N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-fluoro-2-methylphenyl)urea, this compound emphasizes the importance of unbiased screening approaches in discovering new drug targets and uncovering unexpected pharmacological activities of existing compounds. []

N-Phenylaminomethylthioacetylpyrimidine-2,4-diones (2-6)

Compound Description: This series of compounds represents a novel class of protoporphyrinogen IX oxidase (PPO) inhibitors, discovered through a reaction intermediate derivation approach. [] Several compounds in this series demonstrated improved NtPPO inhibition potency compared to saflufenacil and exhibited good post-emergence herbicidal activity. []

Relevance: Though structurally distinct from N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-fluoro-2-methylphenyl)urea, this class of compounds highlights the significance of exploring novel chemical space and utilizing different approaches like reaction intermediate derivation for discovering new bioactive molecules. []

N-[3-chloro-4-[[[2-(methylamino)-6-(2-pyridinyl)-4- pyrimidinyl]amino]methyl]phenyl]methanesulfonamide (GPR39-C3)

Compound Description: GPR39-C3 is a previously described "GPR39-selective" agonist. Its activity, like LY2784544 and GSK2636771, is allosterically modulated by zinc. []

Relevance: GPR39-C3 underscores the importance of investigating allosteric modulation in drug discovery and understanding how cofactors like zinc can influence the activity of small molecules. []

1-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (dasatinib, Sprycel, BMS-354825)

Compound Description: Dasatinib is a potent protein kinase inhibitor used to treat chronic myeloid leukemia. Its primary oxidative metabolites are M4 (N-dealkylation), M5 (N-oxidation), M6 (carboxylic acid formation), M20, and M24 (hydroxylation). []

Relevance: Dasatinib is structurally similar to compound 2 (Dasatinib, BMS-354825) and highlights the metabolic pathways involved in its breakdown. []

(3R-(+)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1, 4-benzodiazepin-3-yl)-N1-(3-methylphenyl urea (L-365,260)

Compound Description: L-365,260 is a selective cholecystokinin (CCK) B antagonist. It was shown to potentiate the antinociceptive effects of the enkephalin-catabolizing enzyme inhibitor RB 101 in the rat tail-flick test. []

Relevance: This compound highlights the potential of CCK B antagonists in modulating pain perception and their potential therapeutic application in pain management. []

N-(2-adamantyloxycarbonyl)-D-alpha-methyltryptophanyl-[N-(2- (4-chlorophenyl)ethyl)]glycine (RB 211)

Compound Description: RB 211 is a selective cholecystokinin (CCK) B antagonist. It was also shown to enhance the antinociceptive effects of RB 101 in the rat tail-flick test. []

Relevance: This compound further supports the potential of CCK B antagonists in modulating pain perception. []

1-(1-((5-nitrbenzo [d] oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H- [, , ]dioxaphosphepino[5,6-c]pyrazol-6yl)-3(phenyl/p-tolyl/4-methoxy phenyl /4-chlorophenyl) ureas (8a-d)

Compound Description: These compounds are novel derivatives of 1H-benzo[d]oxazol/thiazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino [5,6-c]pyrazole-6-yl)ureas/carboxamides. They were synthesized through a multi-step process and evaluated for their antimicrobial activity. []

Relevance: Though structurally distinct from N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-fluoro-2-methylphenyl)urea, these compounds highlight the exploration of complex heterocyclic scaffolds for discovering new antimicrobial agents. []

Almorexant

Compound Description: Almorexant is a dual orexin 1 receptor (OX1)/orexin 2 receptor (OX2) antagonist. It has been shown to promote sleep in animals and humans without disrupting sleep architecture. [, ] Almorexant displays a noncompetitive and long-lasting pseudo-irreversible mode of antagonism at OX2 due to its slow dissociation rate. []

Relevance: This compound emphasizes the therapeutic potential of targeting orexin receptors for sleep disorders. While structurally dissimilar to N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-fluoro-2-methylphenyl)urea, it highlights the importance of understanding receptor pharmacology and developing selective antagonists for targeted therapies. [, ]

1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone (SB-674042)

Compound Description: SB-674042 is a selective orexin 1 receptor (OX1) antagonist. [, ] It has been used in studies investigating the role of OX1 and OX2 in mediating the effects of orexin-A on neuronal activity. []

Relevance: This compound showcases the importance of developing selective antagonists for specific receptor subtypes, allowing researchers to dissect the individual roles of each receptor in complex physiological processes. [, ]

1-(6,8-difluoro-2-methyl-quinolin-4-yl)-3-(4-dimethylamino-phenyl)-urea (SB-408124)

Compound Description: SB-408124 is a selective orexin 1 receptor (OX1) antagonist. [] It has also been used in studies investigating the role of OX1 and OX2 in mediating the effects of orexin-A on neuronal activity. []

Relevance: This compound reinforces the significance of selective antagonists in understanding the specific contributions of different receptor subtypes in complex biological systems. []

N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: EMPA is a selective orexin 2 receptor (OX2) antagonist. [, ] It has been used in studies investigating the role of OX1 and OX2 in mediating the effects of orexin-A on neuronal activity. []

Relevance: This compound further demonstrates the importance of selective antagonists in dissecting the individual roles of each orexin receptor subtype in complex physiological processes. [, ]

Benzamide (1), N‐methylbenzamide (2), and N,N‐dimethylbenzamide (3)

Compound Description: These simple benzamide derivatives were studied using a refined Lanthanide‐Induced‐Shift Analysis (LISA) combined with molecular mechanics and ab initio calculations to investigate their conformations. []

Relevance: Although structurally dissimilar to N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-fluoro-2-methylphenyl)urea, these compounds highlight the importance of understanding conformational preferences and their impact on binding interactions with biological targets. []

N-phenylpyrazine-2-carboxamides

Compound Description: This class of compounds represents anilides of pyrazinoic acids with simple substituents in various positions. They have demonstrated significant biological activities, including anti-mycobacterial and photosynthesis-inhibiting activity. []

Relevance: This class of compounds emphasizes the importance of exploring diverse heterocyclic scaffolds for discovering new bioactive molecules, particularly those with anti-mycobacterial activity. []

Trelagliptin succinate

Compound Description: Trelagliptin succinate is a dipeptidyl peptidase inhibitor synthesized through a multi-step process involving (R)-3-Boc-aminopiperidine and 6-chloro-3-methyl uracil. []

Relevance: This compound highlights the potential of targeting dipeptidyl peptidase for therapeutic applications. []

CCT196969, LY3009120, and MLN2480

Compound Description: These are three panRAF inhibitors investigated for their brain distribution and potential for treating melanoma brain metastases. [] They exhibit high nonspecific binding in brain and plasma, and their brain distribution is limited by efflux mechanisms at the blood-brain barrier. []

Properties

Product Name

N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-fluoro-2-methylphenyl)urea

IUPAC Name

1-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-3-(3-fluoro-2-methylphenyl)urea

Molecular Formula

C21H23FN6O

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C21H23FN6O/c1-4-23-20-24-13(2)12-19(28-20)25-15-8-10-16(11-9-15)26-21(29)27-18-7-5-6-17(22)14(18)3/h5-12H,4H2,1-3H3,(H2,26,27,29)(H2,23,24,25,28)

InChI Key

RORMPTLFRVPTOX-UHFFFAOYSA-N

SMILES

CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)NC3=C(C(=CC=C3)F)C)C

Canonical SMILES

CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)NC3=C(C(=CC=C3)F)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.